3-[(3-Chlorophenyl)formamido]propanoic acid
CAS No.: 500191-89-9
Cat. No.: VC5788777
Molecular Formula: C10H10ClNO3
Molecular Weight: 227.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 500191-89-9 |
|---|---|
| Molecular Formula | C10H10ClNO3 |
| Molecular Weight | 227.64 |
| IUPAC Name | 3-[(3-chlorobenzoyl)amino]propanoic acid |
| Standard InChI | InChI=1S/C10H10ClNO3/c11-8-3-1-2-7(6-8)10(15)12-5-4-9(13)14/h1-3,6H,4-5H2,(H,12,15)(H,13,14) |
| Standard InChI Key | ZMSWPDPVKYKRPB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)C(=O)NCCC(=O)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture and Nomenclature
3-[(3-Chlorophenyl)formamido]propanoic acid belongs to the class of substituted propanoic acid amides, characterized by the formula C₁₀H₁₀ClNO₃ and a molecular weight of 227.65 g/mol . The structure comprises three key components:
-
A 3-chlorophenyl ring providing aromatic stability and electronic modulation.
-
A formamido linker (-NH-C(O)-) enabling hydrogen bonding and nucleophilic reactivity.
-
A propanoic acid terminus offering carboxylate functionality for salt formation or further derivatization.
The IUPAC name explicitly defines the substitution pattern: the chlorine atom occupies the third position on the phenyl ring, while the formamido group bridges the aromatic system to the propanoic acid chain .
Table 1: Key Identifiers of 3-[(3-Chlorophenyl)formamido]propanoic Acid
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 500191-89-9 | |
| Molecular Formula | C₁₀H₁₀ClNO₃ | |
| Molecular Weight | 227.65 g/mol | |
| Manufacturer | Enamine Ltd. | |
| Storage Conditions | Room temperature |
Synthesis and Manufacturing Strategies
Direct Amidation of Propanoic Acid Derivatives
A practical route involves reacting 3-chlorobenzoyl chloride with β-alanine (3-aminopropanoic acid) under Schotten-Baumann conditions:
This method, adapted from esterification protocols , proceeds at ambient temperatures, minimizing thermal degradation risks. The aqueous base scavenges HCl, driving the reaction to completion.
Ester Hydrolysis Pathway
Ethyl 3-[(3-chlorophenyl)formamido]propanoate (CAS: 4881DQ) serves as a protected precursor, synthesized via Steglich esterification of the corresponding acid . Hydrolysis under acidic or basic conditions yields the target compound:
Table 2: Comparative Synthesis Routes
| Method | Conditions | Yield* | Advantages |
|---|---|---|---|
| Direct Amidation | Aqueous NaOH, 25°C | ~75% | Single-step, minimal equipment |
| Ester Hydrolysis | H₂SO₄, reflux | ~85% | High-purity intermediate available |
*Theoretical yields based on analogous reactions .
Physicochemical Properties and Stability
Thermal and Solubility Profiles
The compound’s room-temperature stability suggests a melting point above 25°C, though exact values require experimental determination. Limited solubility data indicate:
-
Polar solvents: Moderately soluble in DMSO and DMF, aiding reaction miscibility.
-
Aqueous systems: Low solubility at neutral pH but increased solubility in alkaline conditions due to carboxylate salt formation.
Degradation Pathways
Under accelerated stability testing (40°C/75% RH), the primary degradation route involves amide hydrolysis to 3-chlorobenzoic acid and β-alanine. This susceptibility mandates anhydrous storage for long-term stability .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound’s dual functional groups enable diverse derivatization:
-
Carboxylate moiety: Forms salts with amines for improved bioavailability.
-
Amide group: Participates in Suzuki-Miyaura couplings for biaryl drug candidates.
Agrochemical Development
As a structural analog of indene-based fungicides , it serves in synthesizing chlorinated indanones—key precursors for crop protection agents.
Materials Science
Incorporation into polyamides enhances thermal resistance due to the aromatic chlorophenyl group, with potential uses in high-performance polymers.
| Parameter | Recommendation |
|---|---|
| Personal Protection | Nitrile gloves, goggles, respirator |
| First Aid (Skin) | Wash with soap/water; remove contaminated clothing |
| Spill Management | Absorb with inert material; ventilate area |
Disposal Considerations
Incinerate at >1000°C with scrubbing systems to prevent chlorinated dioxin release .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume